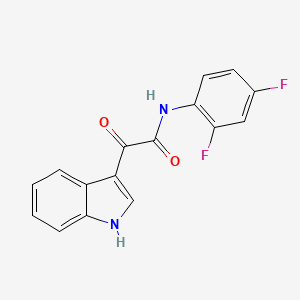

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2,4-difluoroaniline with indole-3-carboxaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced analytical techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.

Reduction: The compound can be reduced to form simpler derivatives, typically involving the addition of hydrogen.

Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures, specific solvents, and precise pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex aromatic compounds, while reduction can produce simpler amines or alcohols. Substitution reactions often result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: shares similarities with other indole-based compounds, such as indole-3-carboxaldehyde and 2,4-difluoroaniline derivatives.

Indole-3-carboxaldehyde: This compound is a key intermediate in the synthesis of various indole derivatives and has similar reactivity.

2,4-difluoroaniline derivatives: These compounds share the difluorophenyl group and exhibit similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H10F2N2O2

- Molecular Weight : 300.27 g/mol

- CAS Number : 946387-17-3

Antitumor Activity

Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamide, including this compound, exhibit significant antitumor activity against various solid tumors. Notably, studies have highlighted their effectiveness against colon and lung cancers.

The antitumor effects are attributed to several mechanisms:

- Inhibition of Tumor Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle.

- Modulation of Signaling Pathways : It affects key signaling pathways involved in cancer progression, such as the MAPK/ERK and PI3K/Akt pathways.

- Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects, which can contribute to its overall antitumor efficacy by reducing tumor-associated inflammation.

Research Findings

A variety of studies have reported on the biological activity of this compound:

- Study 1 : A patent from Asta Medica describes the use of 2-(1H-indol-3-yl)-2-oxo-acetamide derivatives as antitumor agents, emphasizing their effectiveness against solid tumors like colon and lung cancers .

- Study 2 : In vitro studies have demonstrated that these compounds can significantly reduce the viability of cancer cell lines derived from human colon carcinoma and lung adenocarcinoma .

Case Studies

| Study | Type | Findings |

|---|---|---|

| Asta Medica Patent | Preclinical | Demonstrated marked antitumor activity against colon and lung tumors. |

| In Vitro Study | Experimental | Showed a reduction in cell viability in colon carcinoma cell lines by over 50% at specific concentrations. |

| Mechanistic Study | Laboratory | Identified modulation of apoptosis-related proteins in treated cancer cells. |

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2O2/c17-9-5-6-14(12(18)7-9)20-16(22)15(21)11-8-19-13-4-2-1-3-10(11)13/h1-8,19H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSMNEVZLNVSHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.